molecular formula C15H24 B075309 gamma-Cadinene CAS No. 1460-97-5

gamma-Cadinene

Cat. No. B075309
CAS RN: 1460-97-5
M. Wt: 204.35 g/mol
InChI Key: WRHGORWNJGOVQY-RBSFLKMASA-N
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Description

Gamma-Cadinene is a member of the cadinene family of sesquiterpenes . It is a natural product that can be found in Tabernaemontana catharinensis . The name is derived from that of the Cade juniper (Juniperus oxycedrus L.), the wood of which yields an oil from which cadinene isomers were first isolated .


Synthesis Analysis

The enzyme (+)-gamma-cadinene synthase (EC 4.2.3.92) catalyzes the formation of gamma-cadinene . This enzyme is involved in the production of volatile terpenes . It catalyzes the following chemical reaction: (2E,6E)-farnesyl diphosphate -> (+)-gamma-cadinene + diphosphate .


Molecular Structure Analysis

The molecular formula of gamma-Cadinene is C15H24 . The (-)-gamma-cadinene molecule contains a total of 40 bonds. There are 16 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 2 six-membered ring(s), and 1 ten-membered ring(s) .


Chemical Reactions Analysis

The enzyme (+)-gamma-cadinene synthase (EC 4.2.3.92) catalyzes the formation of gamma-cadinene . This enzyme is involved in the production of volatile terpenes .


Physical And Chemical Properties Analysis

The molecular formula of gamma-Cadinene is C15H24 . The (-)-gamma-cadinene molecule contains a total of 40 bonds. There are 16 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 2 six-membered ring(s), and 1 ten-membered ring(s) .

Scientific Research Applications

  • Enzyme Characterization in Basidiomycetes :

    • Research on γ-Cadinene enzymes in Ganoderma lucidum and Ganoderma sinensis, types of Basidiomycetes fungi, has provided insight into terpenoid synthases, crucial for metabolic engineering and the biochemical industry. Bioinformatics methods were used to predict and identify these enzymes, enhancing our understanding of terpenoid synthesis in fungi and plants (Cao et al., 2022).
  • Gamma Spectrometry in Geothermal Exploration :

    • Gamma-ray spectrometry, a technique where gamma rays are used to analyze materials, has applications in geothermal exploration. It helps in calculating the heat produced by radioactive decay in rocks, which is crucial for geothermal energy sourcing. This technique is effective for both airborne and ground-based surveying, and improvements in this area could significantly enhance geothermal resource estimation and drilling targeting (McCay et al., 2014).
  • Gamma-Ray Astronomy :

    • Gamma-ray bursts, the most luminous explosions in the universe, are a major focus of gamma-ray astronomy. The study of these bursts, which has evolved significantly with new satellite technology like the Swift satellite, provides crucial insights into the origins and mechanisms of these high-energy events (Meszaros, 1998).
  • Nuclear Physics and Gamma Factory at CERN :

    • The Gamma Factory initiative at CERN proposes creating high-energy photon beams by exciting electronic degrees of freedom of partially stripped ion beams. This technology is expected to open new opportunities in spectroscopy, testing fundamental symmetries of nature, and producing secondary beams of various particles. Such advancements could significantly expand nuclear physics horizons (Budker et al., 2021).
  • Application in Maintenance and Reliability Engineering :

    • Gamma processes are used in maintenance and reliability engineering for modeling stochastic deterioration, helping in optimizing maintenance decisions. They are particularly suited for modeling temporal variability of deterioration and have found extensive application in engineering (Noortwijk, 2009).
  • Nondestructive Measurements in Nuclear Research :

    • Gamma-ray spectroscopy is a nondestructive method for analyzing irradiated nuclear fuels, crucial for research reactors. It's used for determining the average burnup of spent fuel elements, which is vital for reactor qualification and safety assessments (Mora et al., 2011).

Safety And Hazards

Gamma-Cadinene is combustible and may be an eye irritant .

Future Directions

Research on gamma-Cadinene is ongoing. For example, a study on the herb Tulsi (Ocimum tenuiflorum) unraveled key genes behind its strong medicinal properties . The expression of Gamma-cadinene synthase was found to be more in Krishna samples as compared to Rama by q-RT-PCR .

properties

IUPAC Name

(1R,4aS,8aS)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13-15H,4-8H2,1-3H3/t13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHGORWNJGOVQY-RBSFLKMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1)C(=C)CCC2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2[C@H](CC1)C(=C)CC[C@@H]2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017689
Record name gamma-Cadinene
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Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name gamma-Cadinene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

271.00 to 276.00 °C. @ 760.00 mm Hg
Record name gamma-Cadinene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(-)-gamma-Cadinene

CAS RN

1460-97-5, 39029-41-9
Record name (-)-γ-Cadinene
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Record name γ-Cadinene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Cadinene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460975
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Record name gamma-Cadinene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039029419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Cadinene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .GAMMA.-CADINENE, (-)-
Source FDA Global Substance Registration System (GSRS)
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Record name gamma-Cadinene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
655
Citations
OP Vig, OP Chugh, KL Matta - INDIAN JOURNAL OF CHEMISTRY …, 1970 - worldveg.tind.io
The starting compound 2-isopropy1-4-carbethoxybutanal when subjected to wittig reaction with methallylidenetriphenylphosphorane affords 2-methyl-5-isopropyl-7-carbethoxy-1, 3-…
Number of citations: 12 worldveg.tind.io
BM Lawrence, KM Weaver - Planta medica, 1974 - thieme-connect.com
The essential oils of Myrica gale L. and Comptonia peregrina (L.) Cout. were examined chemically and found to contain 51 and 27 compounds respectively. The results were compared …
Number of citations: 34 www.thieme-connect.com
TK Nguyen, TN Le Nguyen, K Nguyen… - Journal of Molecular …, 2022 - Elsevier
… testing compounds, seven essential oils from leaves, including alpha-pinene, trans-beta-ocimene, estragole, alpha-cubebene, gamma-muurolene, delta-cadinol and gamma-cadinene …
Number of citations: 13 www.sciencedirect.com
L Fernando Rolim de Almeida… - Journal of Essential …, 2014 - Taylor & Francis
… Nevertheless, sesquiterpenes trans-caryophyllene, gamma-cadinene, delta-cadinene, germacrene B and the oxygenated sesquiterpene caryophyllene oxide did not shown any …
Number of citations: 16 www.tandfonline.com
J Lenfeld, O Motl, A Trka - Die Pharmazie, 1986 - europepmc.org
… hydrocarbons with the highest anti-inflammatory activity were found in the petroleum ether fraction (beta-santalene, beta-himachalene, cuparene, alpha-curcumene, gamma-cadinene …
Number of citations: 63 europepmc.org
M Valizadeh, SK Kazemitabar… - International Journal of …, 2012 - cabdirect.org
Florist's chrysanthemum (Chrysanthemum morifolium Ramat.) belongs to the Asteraceae family and represents the second most important floricultural crop in the world. Unfortunately …
Number of citations: 5 www.cabdirect.org
SS Lim, JM Lee, HS Park, SH Cho… - Korean Journal of …, 2007 - koreascience.kr
The chemical composition of the volatile constituents from the leaves, stems, and roots of Acanthopanax senticosus growing wild in Mt. Deok-Yu was determined by GC and GC/MS …
Number of citations: 7 koreascience.kr
MH Chaves, JHG Lago, NF Roque - Journal of the Brazilian Chemical …, 2003 - SciELO Brasil
The volatile oil and the hexane extract from the leaves of Porcelia macrocarpa (Warm.) RE Fries, Annonaceae, were submitted to chromatographic separations. Nine sesquiterpenes (…
Number of citations: 10 www.scielo.br
VD Zheljazkov, T Astatkie, V Schlegel - HortScience, 2012 - journals.ashs.org
… The concentrations of gamma-cadinene (range within 0.4% to 1.8%) and delta-cadinene (range within 0.4% to 4.6%), respectively, were low in the initial shorter DT and increased with …
Number of citations: 24 journals.ashs.org
HH El-Kamali, HO Adam - Advances in Natural and Applied …, 2009 - researchgate.net
… aethiopica oil was characterized by a high content of 4-isopropylbenzyl alcohol, alpha-pinene, alpha-phellandrene and gamma-cadinene. The essential oils of various X. aethiopica …
Number of citations: 12 www.researchgate.net

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